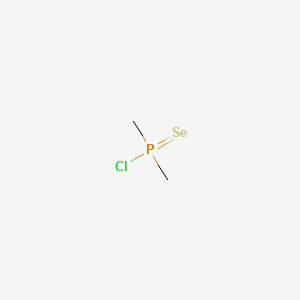
Phosphinoselenoic chloride, dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinoselenoic chloride, dimethyl- is an organophosphorus compound with the molecular formula C₂H₆ClPSe and a molecular weight of 175.46 g/mol . This compound is part of the broader class of organophosphorus-selenium compounds, which are known for their diverse reactivity and applications in various fields of chemistry and industry .
Preparation Methods
The synthesis of phosphinoselenoic chloride, dimethyl- typically involves the reaction of dimethylphosphine with elemental selenium and chlorine. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Chemical Reactions Analysis
Phosphinoselenoic chloride, dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphinoselenoic acid derivatives.
Reduction: Reduction reactions can convert it into phosphinoselenoic hydrides.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various organophosphorus compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phosphinoselenoic chloride, dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphinoselenoic chloride, dimethyl- involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The pathways involved in its reactivity include nucleophilic attack on the phosphorus atom and the formation of P-Se bonds .
Comparison with Similar Compounds
Phosphinoselenoic chloride, dimethyl- can be compared with other similar compounds, such as:
Selenotriphosphines (R₃P=Se): These compounds are obtained from the oxidation of tertiary phosphines by elemental selenium and show modest reactivity due to the liability of the P=Se bond.
Selenophosphonates (SeP(OR)₂R): These compounds are used in similar applications and have comparable reactivity.
Selenophosphinates (SeP(OR)R₂): These compounds also share similar properties and applications.
The uniqueness of phosphinoselenoic chloride, dimethyl- lies in its specific reactivity and the ability to form stable P-Se bonds, which are valuable in various synthetic applications .
Properties
CAS No. |
61509-77-1 |
|---|---|
Molecular Formula |
C2H6ClPSe |
Molecular Weight |
175.47 g/mol |
IUPAC Name |
chloro-dimethyl-selanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H6ClPSe/c1-4(2,3)5/h1-2H3 |
InChI Key |
MCIOUKVDROXTNY-UHFFFAOYSA-N |
Canonical SMILES |
CP(=[Se])(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















